molecular formula C7H8ClNO B1510464 (5-Chloro-2-methylpyridin-3-yl)methanol

(5-Chloro-2-methylpyridin-3-yl)methanol

Cat. No.: B1510464
M. Wt: 157.6 g/mol
InChI Key: XQBYTWGPNODNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

IUPAC Name

(5-chloro-2-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H8ClNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3

InChI Key

XQBYTWGPNODNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a THF (30 mL) solution of 5-chrolo-2-methyl nicotinic acid methyl ester (CAS# 350597-49-8) (1.0 g), boron lithium hydride (0.153 g) was added at 0° C. The reaction solution was agitated at room temperature for 2 hours. The reaction solution was added to iced water and the reaction solution was extracted with ethyl acetate. The obtained organic layer was washed with a saturated salt solution, and it concentrated under reduced pressure after dried over anhydrous magnesium sulfate. 0.26 g of the title compound was obtained by the residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.153 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of 950 mg (5.12 mmol) of methyl 5-chloro-2-methylnicotinate in 20 mL of THF at 0° C. was added 500 mg (13.2 mmol) of LiAlH4 in 2 portions. After stirring at 0° C. for about 1 h., the following were added in succession: 0.5 mL of H2O, 0.5 mL of 15% NaOH (aqueous), and 1.5 mL of brine. The ice bath was removed and stirring was continued for 2 h. The mixture was filtered through Celite and concentrated. Purification by flash silica gel chromatography (2% MeOH/CHCl3) provided 399 mg of (5-chloro-2-methylpyridin-3-yl)methanol as an orange-yellow oil in 50% yield.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
1.5 mL
Type
solvent
Reaction Step Four

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